molecular formula C8H12O4 B049998 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 2305-32-0

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No. B049998
CAS RN: 2305-32-0
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

Trans-1,2-Cyclohexanedicarboxylic acid is a derivative of cyclohexane, characterized by the presence of two carboxylic acid groups attached to the 1 and 2 positions of the cyclohexane ring. It exists in trans configuration, meaning that the carboxylic groups are on opposite sides of the cyclohexane ring, which significantly affects its chemical and physical properties compared to its cis counterpart.

Synthesis Analysis

The synthesis of trans-1,2-Cyclohexanedicarboxylic acid can involve the cis-trans isomerization of cis-1,2-cyclohexanedicarboxylic anhydride using sulfuric acid as a catalyst under high temperature conditions. The process includes chemical resolution and acidification steps to achieve high purity and yield of the trans isomer. The optimal conditions have been identified as maintaining the reaction temperature above 120°C and allowing a reaction time of 12 hours, achieving an approximately 80% yield of the trans form (Yang Chang-a, 2013).

Scientific Research Applications

  • pH-Trigger for Conformational Control : Trans-1,2-cyclohexanedicarboxylic acid derivatives can undergo conformational changes under the action of strong bases, leading to a predominance of a conformer with diaxial carboxylate groups. This characteristic enables the use of this compound for pH-induced conformational switching, with significant energy changes upon protonation, making it valuable in fields like molecular switching and sensor development (Samoshin et al., 1996).

  • Synthetic Process Optimization : The synthesis of trans-1,2-cyclohexanedicarboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride through isomerization and further chemical resolution has been optimized. This is crucial for the large-scale production of the compound, which has potential uses in various chemical and pharmaceutical industries (Yang Chang-a, 2013).

  • Building Block for Helical β-Peptides : Trans-1,2-cyclohexanedicarboxylic acid is an important precursor for enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides. This application is significant in peptide and protein engineering for therapeutic and biochemical research (Berkessel et al., 2002).

  • Optical Properties and Polymer Synthesis : The optical rotatory properties of trans-1,2-cyclohexanedicarboxylic acid and its derivatives, including esters and polyesters, have been studied. This research is relevant in the synthesis and characterization of stereoregular polymers and their potential applications in materials science (Overberger et al., 2007).

  • Uranyl Ion Complexes and 2D/3D Entangled Nets : The trans isomer of cyclohexanedicarboxylic acid is used in the synthesis of uranyl ion complexes, leading to a wide range of architectures. This has implications for the design and synthesis of molecular materials with specific properties, especially in the field of coordination chemistry (Thuéry & Harrowfield, 2017).

  • Colloidal Forces in Dispersions : The cis and trans configurations of cyclohexanedicarboxylic acids influence colloidal forces in ZrO2 dispersions, affecting steric, hydrophobic, and bridging interactions. This finding is significant for understanding and controlling the behavior of colloidal systems in various industrial and scientific applications (Chandramalar et al., 1999).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The future directions of trans-1,2-Cyclohexanedicarboxylic Acid research could involve further exploration of its use as a reagent in the synthesis of enantiopure compounds for the treatment of osteoarthritis , as well as its potential as a plasticizer in sensitive application areas . Further studies could also focus on the resolution process of this compound and its conformational preferences .

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239842
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Cyclohexanedicarboxylic acid

CAS RN

2305-32-0, 845713-34-0, 46022-05-3
Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-32-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
Source EPA DSSTox
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Record name trans-cyclohexane-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251
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Record name (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
VV Samoshin, VA Chertkov, LP Vatlina… - Tetrahedron letters, 1996 - Elsevier
Conversion of trans-1,2-cyclohexanedicarboxylic acid derivatives into dianions under the action of strong bases leads to dramatic conformational changes: a conformer with diaxial …
Number of citations: 0 www.sciencedirect.com
E Benedetti, P Corradini, C Pedone… - Journal of the American …, 1969 - ACS Publications
The crystal structure of (±)-ira/wl, 2-cyclohexanedicarboxylic acid has been determined. The unit cell is monoclinic with a= 5.65, b= 13.34, c= 11.04 Á; ß= 113 16'. The space group is C2/…
Number of citations: 0 pubs.acs.org
K Kimura, Y Watanabe, T Suda, H Senda… - Analytical …, 1999 - jstage.jst.go.jp
Goodness-of-fit= 3.01 (∆) max= 0.17 eÅ–3 (∆) min=–0.28 eÅ–3 No. of reflections used= 1360 (I> 1.20 (I)) No. of parameters= 282 Measurement: Rigaku AFC-5R Program system: …
Number of citations: 0 www.jstage.jst.go.jp
G Montaudo, P Maravigna, CG Overberger - Macromolecules, 1972 - ACS Publications
The results of some hydrodynamic and dielectric measurements, together with some optical data, for the poly-amide derived from? ra/ij-l, 2-cyclohexanedicarboxylic acid and trans-2, 5-…
Number of citations: 0 pubs.acs.org
R Venkatraman, PC Ray, FR Fronczek - … Crystallographica Section C …, 2004 - scripts.iucr.org
Hexamethylenetetramine and rac-trans-1,2-cyclohexanedicarboxylic acid crystallize in a 1:1 ratio as a neutral molecular adduct, C6H12N4·C8H12O4. Two dicarboxylic acid molecules …
Number of citations: 0 scripts.iucr.org
CG Overberger, G Montaudo… - Journal of Polymer …, 1970 - Wiley Online Library
The conformational preferences of trans‐1,2‐cyclohexanedicarboxylic acid (1,2‐CH) and ester derivatives have been studied. The optical rotatory properties of these compounds are …
Number of citations: 0 onlinelibrary.wiley.com
VA Chertkov, EK Dobretsova… - Chemistry of …, 1997 - Springer
Vacuum distillation of diethyl ester of cis-4-hydroxy-trans-5-methoxy-trans-1,2-cyclohexanedicarboxylic acid gave a single compound, 5-ethoxycarbonyl-7-methoxy-2-oxa[2.2.2.]…
Number of citations: 0 link.springer.com
A Berkessel, K Glaubitz, J Lex - European Journal of Organic …, 2002 - Wiley Online Library
Enantiomerically pure trans‐2‐aminocyclohexanecarboxylic acid is an important building block for helical β‐peptides. We report here that this amino acid can be obtained from trans‐…
GF Wang, SW Sun, YP Tang, YF Zhao, BH Wei… - Crystallography …, 2020 - Springer
A cobalt coordination polymer with V-shaped ligands, {[L 1 Co(trans-CHDCA)] · 2H 2 O} n (L 1 = bis(4-(1H-imidazol-1-yl)phenyl)methanone, trans-H 2 CHDCA = trans-1,2-…
Number of citations: 0 link.springer.com
F Björkling, J Boutelje, S Gatenbeck, K Hult… - Applied microbiology and …, 1985 - Springer
Pig liver esterase (EC 3.1.1.1) catalyzed hydrolysis of the dimetrhy ester of meso-cis-1,2-cyclohexanedicarboxylic acid yielded the optically pure (1S,2R)-monoester. The corresponding …
Number of citations: 0 link.springer.com

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